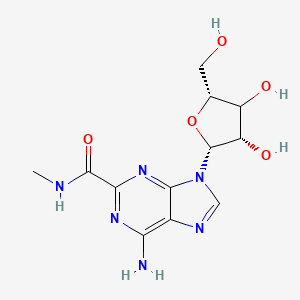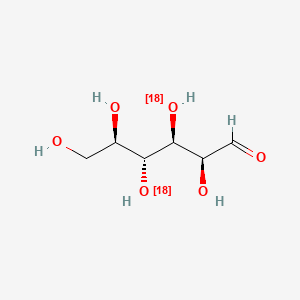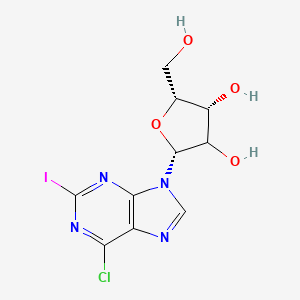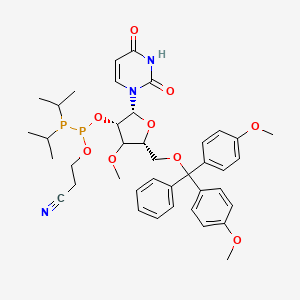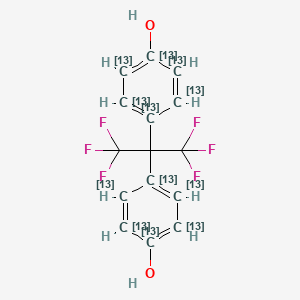
Carbamazepine 10,11-epoxide-13C-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamazepine 10,11-epoxide-13C-15N is a stable isotope-labeled compound of Carbamazepine 10,11-epoxide. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. This compound is primarily used as a tracer in drug development and pharmacokinetic studies due to its stable isotopic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-epoxide-13C-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Carbamazepine 10,11-epoxide molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the isotopic labeling and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamazepine 10,11-epoxide-13C-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels to ensure the stability of the isotopic labels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different epoxide derivatives, while reduction reactions can lead to the formation of diol compounds .
Applications De Recherche Scientifique
Carbamazepine 10,11-epoxide-13C-15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of Carbamazepine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carbamazepine.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of Carbamazepine and its metabolites
Mécanisme D'action
Carbamazepine 10,11-epoxide-13C-15N exerts its effects by blocking sodium channels in neurons, similar to the parent compound Carbamazepine. This action stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .
Comparaison Avec Des Composés Similaires
Carbamazepine 10,11-epoxide-13C-15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Carbamazepine: The parent compound without isotopic labeling.
Oxcarbazepine: A derivative of Carbamazepine with a different metabolic profile.
Eslicarbazepine acetate: Another derivative with a distinct pharmacokinetic profile
These compounds share similar mechanisms of action but differ in their metabolic pathways and pharmacokinetic properties, making this compound particularly valuable for specific research applications .
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-(15N)carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1,16+1 |
Clé InChI |
ZRWWEEVEIOGMMT-IIJSWMDNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)[15NH2] |
SMILES canonique |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



